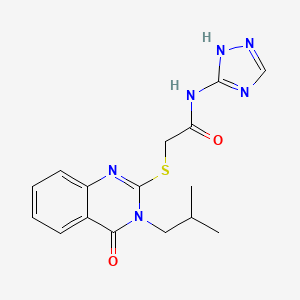

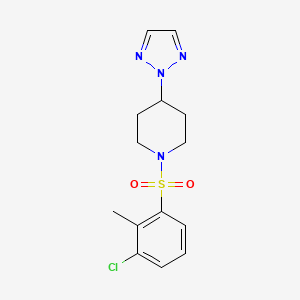

![molecular formula C19H23NO5S B2491580 2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione CAS No. 478047-60-8](/img/structure/B2491580.png)

2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules like "2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione" often involves multi-step chemical reactions, incorporating elements such as sulfonyl groups and piperidine rings. Research by Goswami et al. (2022) demonstrates the synthesis of structurally related compounds through reactions involving 1,3-cyclohexanedione, substituted anilines, and catalysts like ethanol and piperidine (Goswami et al., 2022). Another study highlights the use of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in synthesizing cyclohexane-1,3-dione-2-spirocyclopropanes, offering insights into potential synthetic routes (Nambu et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is crucial for understanding their chemical behavior. Aydinli et al. (2010) detailed the crystal structures of related compounds, noting the chair conformation of cyclohexyl and piperidine rings, which is a common structural feature in such molecules (Aydinli, Sayil, & Ibiş, 2010). Another study by Khan et al. (2013) on similar compounds highlights the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its analogs include cycloadditions and nucleophilic substitutions. For instance, Ye et al. (2014) discussed a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to cyclic sulfoximines, showcasing the compound's reactivity in facilitating cycloadditions (Ye et al., 2014).

Aplicaciones Científicas De Investigación

Chemoselective and Chemospecific Applications

Research demonstrates the use of cross-linked polystyrene divinyl benzene sulfonic acid (SPS) as a heterogeneous catalyst for chemospecific protection of one carbonyl group of two identical carbonyls of 1,3-cyclohexanedione derivatives (Verma, Sathe, & Kaushik, 2010).

Synthesis of Tetrahydroquinolinone and Nicotinonitrile Derivatives

Innovative rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones are observed in reactions involving 1,3-cyclohexanedione derivatives, suggesting its utility in synthesizing complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).

Catalytic Synthesis Applications

Silica-bonded S-sulfonic acid (SBSSA) catalyzed synthesis involving 1,3-cyclohexanedione derivatives for preparing chromene derivatives is another key application, showcasing its utility in facilitating complex organic reactions (Aswin et al., 2014).

Carbonylation Reactions

The compound's derivatives are studied in catalytic carbonylation reactions, highlighting its reactivity and usefulness in synthesizing diverse organic molecules (Besenyei et al., 2001).

Protection of Hydroxyl Groups

The compound is used in the protection of hydroxyl groups, a critical step in the synthesis of complex organic molecules, particularly in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).

Anticancer Agent Synthesis

The compound is synthesized as a precursor in developing potential anticancer agents, illustrating its significance in medicinal chemistry (Rehman et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 .

Mode of Action

These compounds likely interact with their targets (such as COX enzymes) and inhibit their activity, leading to their antimicrobial and anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX enzymes can affect the synthesis of prostaglandins, which are involved in inflammatory responses .

Result of Action

The inhibition of COX enzymes can lead to reduced inflammation and potentially antimicrobial effects .

Propiedades

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-13-5-7-15(8-6-13)26(24,25)20-11-9-14(10-12-20)19(23)18-16(21)3-2-4-17(18)22/h5-8,14,18H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJALNTXBNDVAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3C(=O)CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)

![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)

![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)